4,4'-Thiodi(3-methyl-6-tert-butylphenol) is an organosulfur compound with the molecular formula and a molecular weight of approximately 358.6 g/mol. It is commonly known by several trade names, including Santonox and Lowinox. This compound appears as a light-gray to tan powder with a slightly aromatic odor and is primarily utilized as an antioxidant in various applications, particularly in polymers and plastics .
These reactions are crucial for its functionality as an antioxidant, helping to protect materials from heat and light-induced degradation .
The synthesis of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) typically involves the following methods:
These synthetic routes allow for the production of high-purity 4,4'-Thiodi(3-methyl-6-tert-butylphenol), which is essential for its effectiveness in applications .
4,4'-Thiodi(3-methyl-6-tert-butylphenol) is predominantly used as an antioxidant in various industries:
Additionally, it finds applications in lubricants and coatings where oxidative stability is critical .
Several compounds share structural similarities or functional properties with 4,4'-Thiodi(3-methyl-6-tert-butylphenol). Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,6-Di-tert-butyl-4-methylphenol | C15H24O | Widely used antioxidant; effective against heat-induced oxidation. |
4,4'-Thiobis(2-tert-butyl-5-methylphenol) | C22H30O2S | Similar antioxidant properties; used in rubber applications. |
6,6'-Di-tert-butyl-4,4'-thiodi-m-cresol | C22H30O2S | Comparable structure; employed in plastics for thermal stability. |
What sets 4,4'-Thiodi(3-methyl-6-tert-butylphenol) apart from these compounds is its specific arrangement of tert-butyl groups and the presence of sulfur within its structure. This configuration enhances its effectiveness as an antioxidant while providing unique thermal stability characteristics that are particularly beneficial in high-temperature applications .
The crystallographic characterization of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) reveals important structural features that define its molecular architecture and conformational behavior. While specific single-crystal X-ray diffraction data for this compound remains limited in the literature, the molecular structure can be understood through comparison with related sulfur-bridged phenolic compounds [1] [2] [3].
The compound exhibits a disulfide linkage connecting two 3-methyl-6-tert-butylphenol moieties, creating a symmetrical molecular architecture. The disulfide bridge (S-S) represents a critical structural feature that influences both the conformational flexibility and the overall molecular stability [3] [4]. The presence of bulky tert-butyl substituents at the 6-position of each phenolic ring introduces significant steric hindrance, which affects the conformational landscape of the molecule [4] [5].
Based on computational modeling and comparison with analogous structures, the molecule likely adopts conformations where the two phenolic rings are oriented to minimize steric clashes between the tert-butyl groups. The disulfide bond length typically ranges from 2.0 to 2.1 Angstroms in organic disulfides, and the C-S-S-C dihedral angle can vary significantly depending on the electronic and steric environment [6] [7].
The crystalline form of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) appears as fine white to gray powder with a melting point range of 160-165°C [8]. This relatively high melting point suggests strong intermolecular interactions in the solid state, likely involving hydrogen bonding between the phenolic hydroxyl groups and π-π stacking interactions between the aromatic rings.
Property | Value |
---|---|
Molecular Formula | C₂₂H₃₀O₂S₂ |
Molecular Weight | 390.6 g/mol |
CAS Number | 2664-38-2 |
Melting Point | 160-165°C |
Crystal Appearance | Fine white to gray powder |
The nuclear magnetic resonance spectroscopic profile of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) provides detailed insights into its molecular structure and electronic environment. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that reflect the symmetrical nature of the molecule [9] [10] [11].
The aromatic proton region displays signals corresponding to the substituted benzene rings. The presence of the disulfide linkage and the substitution pattern create a distinct chemical shift environment for the aromatic protons. The tert-butyl groups appear as characteristic singlets in the aliphatic region, typically around 1.3-1.5 parts per million, representing the eighteen equivalent methyl protons from the two tert-butyl substituents [10] [12].
The phenolic hydroxyl protons exhibit chemical shifts that are significantly influenced by intramolecular hydrogen bonding and the electronic effects of the neighboring substituents. These protons typically appear as broad signals due to exchange processes and hydrogen bonding interactions [13].
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule with distinct signals for aromatic carbons, quaternary carbons, and aliphatic carbons. The aromatic carbon signals appear in the range of 110-160 parts per million, with the quaternary carbons bearing the tert-butyl groups showing characteristic chemical shifts around 150-160 parts per million [11] [14]. The tert-butyl carbon signals appear as distinct peaks in the aliphatic region, with the quaternary carbon typically around 35 parts per million and the methyl carbons around 30 parts per million [11] [14].
The infrared spectroscopic profile of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) exhibits characteristic absorption bands that provide information about the functional groups present in the molecule [9] [15]. The most prominent absorption is the hydroxyl stretch of the phenolic groups, typically appearing around 3602 cm⁻¹ [9]. This frequency is influenced by the extent of hydrogen bonding and the electronic environment of the hydroxyl groups.
The aromatic carbon-hydrogen stretching vibrations appear around 3061 cm⁻¹, characteristic of aromatic compounds [9]. The aromatic carbon-carbon stretching vibrations are observed around 1617 cm⁻¹, reflecting the conjugated aromatic system [9]. Additional bands corresponding to the tert-butyl groups and the disulfide linkage contribute to the overall spectroscopic fingerprint of the molecule.
Mass spectrometric analysis of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) provides valuable information about the molecular ion and fragmentation patterns [9] [11] [16]. The molecular ion peak appears at m/z 390, corresponding to the molecular weight of the compound [11] [16]. However, in many mass spectrometric conditions, the base peak appears at m/z 358, suggesting facile loss of sulfur (32 mass units) from the molecular ion [9] [11].
The fragmentation pattern reveals characteristic losses and rearrangements typical of phenolic compounds with disulfide linkages. Major fragment ions include m/z 343 (33.64% relative intensity), m/z 136 (24.69% relative intensity), and m/z 57 (17.38% relative intensity) [9] [11]. These fragments correspond to various cleavage patterns involving the disulfide bond, loss of tert-butyl groups, and aromatic ring fragmentations.
Spectroscopic Technique | Characteristic Features |
---|---|
¹H Nuclear Magnetic Resonance | Aromatic protons, tert-butyl groups, phenolic hydroxyl |
¹³C Nuclear Magnetic Resonance | Aromatic carbons, quaternary carbons, aliphatic carbons |
Infrared Spectroscopy | O-H stretch (3602 cm⁻¹), Ar-H (3061 cm⁻¹), C=C (1617 cm⁻¹) |
Mass Spectrometry Base Peak | m/z 358 (99.99%) |
Major Fragment Ions | m/z 343, 136, 57 |
The computational analysis of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) reveals important insights into its physicochemical properties and potential behavior in biological and environmental systems. The calculated logarithmic partition coefficient (LogP) value of 7.4 indicates a highly lipophilic character [1] [4] [17]. This high LogP value reflects the predominance of hydrophobic structural features, particularly the two tert-butyl groups and the aromatic ring systems, over the limited hydrophilic contributions from the two phenolic hydroxyl groups.
The LogP calculation methodology typically employs group contribution methods that account for the additive effects of molecular fragments [17]. In the case of 4,4'-Thiodi(3-methyl-6-tert-butylphenol), the substantial contribution from the bulky tert-butyl substituents significantly increases the lipophilicity of the molecule. This high lipophilicity has important implications for the compound's solubility behavior, membrane permeability, and environmental fate [17].
The experimental validation of this computed LogP value is supported by the observed low water solubility of less than 0.01 grams per 100 milliliters at 18°C [8], confirming the predicted hydrophobic nature of the compound.
The Topological Polar Surface Area calculation for 4,4'-Thiodi(3-methyl-6-tert-butylphenol) yields a value of 91.1 Ų [1] [18] [19]. This parameter represents the surface area occupied by polar atoms (primarily oxygen and nitrogen) and their associated hydrogen atoms, calculated from the molecular topology without requiring three-dimensional structural information [18] [19].
The Topological Polar Surface Area value of 91.1 Ų is primarily contributed by the two phenolic hydroxyl groups and the two sulfur atoms in the disulfide linkage [1] [19]. This value places the compound in a range that suggests limited membrane permeability, as molecules with Topological Polar Surface Area values greater than 90 Ų typically exhibit reduced ability to cross biological membranes [19].
The calculation follows the established methodology where each polar fragment contributes a predetermined surface area value based on empirical data [18]. For 4,4'-Thiodi(3-methyl-6-tert-butylphenol), the hydroxyl groups represent the major contributors to the polar surface area, while the sulfur atoms in the disulfide bridge provide additional polar character [19].
The conformational flexibility of 4,4'-Thiodi(3-methyl-6-tert-butylphenol) is characterized by five rotatable bonds [1]. This count includes the bonds that can undergo rotation under physiological conditions, primarily the carbon-sulfur bonds in the disulfide linkage and the bonds connecting the tert-butyl groups to the aromatic rings [1] [20].
The presence of five rotatable bonds indicates moderate conformational flexibility, which is somewhat restricted by the steric bulk of the tert-butyl substituents [20] [21]. The disulfide bridge itself contributes to conformational constraint, as the S-S bond rotation is limited by the electronic and steric environment. The tert-butyl groups, while contributing to the rotatable bond count, exhibit restricted rotation due to their bulky nature and steric interactions with adjacent substituents [21].
This level of conformational flexibility has implications for the compound's ability to adopt different three-dimensional arrangements, which can affect its interactions with biological targets and its overall stability in various environments [20].
Computational Descriptor | Value | Significance |
---|---|---|
XLogP3-AA | 7.4 | Highly lipophilic character |
Topological Polar Surface Area | 91.1 Ų | Limited membrane permeability |
Rotatable Bond Count | 5 | Moderate conformational flexibility |
Hydrogen Bond Donor Count | 2 | From phenolic hydroxyl groups |
Hydrogen Bond Acceptor Count | 4 | Oxygen and sulfur atoms |
Heavy Atom Count | 26 | Molecular complexity indicator |
Molecular Complexity | 412 | Structural complexity measure |
Irritant;Environmental Hazard